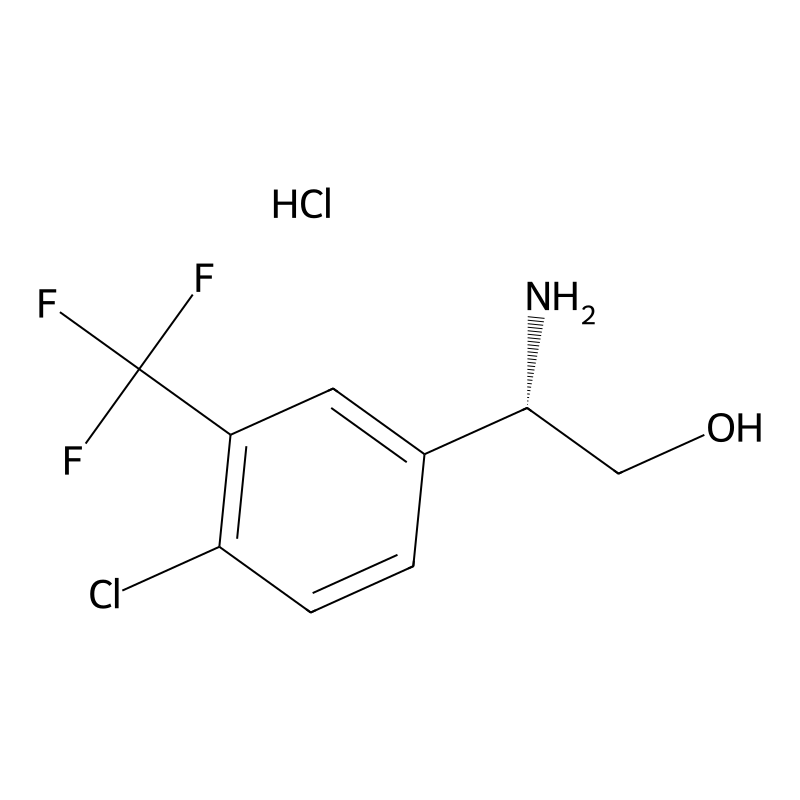

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known by its IUPAC name (2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol hydrochloride, is a chiral compound characterized by a trifluoromethyl group, which is known for its strong electron-withdrawing properties. This compound belongs to a series of derivatives of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol, which have been synthesized and evaluated for their analgesic potential . The molecular formula is C9H10ClF3NO, and it has a CAS number of 1810074-79-3.

- Acylation: Reacting with acyl chlorides to form amides.

- Alkylation: Involving the substitution of the hydroxyl group with alkyl groups.

- Esterification: Reacting with carboxylic acids to form esters.

These reactions are significant for the synthesis of more complex molecules used in pharmaceuticals and other applications.

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride exhibits notable biological activity, particularly in its interaction with opioid receptors. It has been shown to bind effectively to the μ-opioid receptor, demonstrating analgesic properties that make it a candidate for pain management therapies. Additionally, it influences cellular processes by modulating signaling pathways related to pain perception and inflammation.

The synthesis of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride can be achieved through several methods:

- Chiral Resolution: Utilizing chiral catalysts or reagents to resolve racemic mixtures into their enantiomers.

- Asymmetric Synthesis: Employing specific reagents that favor the formation of one enantiomer over another.

- Biocatalytic Methods: Using enzymes to catalyze the asymmetric reduction of precursors, such as 4-(trifluoromethyl)acetophenone.

These methods highlight the compound's versatility in synthetic chemistry.

This compound has potential applications in various fields:

- Pharmaceuticals: As a precursor or active ingredient in analgesic medications.

- Research: Used in studies exploring opioid receptor interactions and pain mechanisms.

- Chemical Synthesis: Acts as an intermediate in the production of other complex organic molecules.

Interaction studies have revealed that (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride interacts with several biomolecules, notably:

- Opioid Receptors: Binding affinity studies indicate its role in modulating pain pathways.

- Enzymes: It may influence enzymatic activity related to metabolic processes, particularly those involved in drug metabolism.

These interactions underscore its significance in both therapeutic contexts and biochemical research.

Several compounds share structural similarities with (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol | Piperidine ring, similar trifluoromethyl group | Analgesic properties |

| 2-Amino-2-(4-fluorophenyl)ethanol | Fluorine instead of chlorine | Less potent analgesic effects |

| 2-Amino-2-(3-trifluoromethylphenyl)ethanol | Different substitution pattern on the phenyl ring | Varying receptor selectivity |

The uniqueness of (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride lies in its specific trifluoromethyl and chloro substitutions, which enhance its biological activity and receptor binding capabilities compared to similar compounds.

Enantioselective Chemical Synthesis Strategies

Asymmetric Transfer Hydrogenation of Trifluoromethyl-Substituted Ketones

Asymmetric transfer hydrogenation (ATH) represents a cornerstone for synthesizing chiral β-amino alcohols. The trifluoromethyl group’s strong electron-withdrawing nature necessitates tailored catalysts to achieve high enantiomeric excess (ee). Ruthenium complexes with chiral diamines, such as (1S,2S)-N-trifluoromethanesulfonyl-1,2-diphenylethylenediamine, enable kinetic resolution of prochiral ketones in formic acid-triethylamine systems. For example, reducing 4-chloro-3-(trifluoromethyl)acetophenone with a Ru(II)-TsDPEN catalyst yields the (S)-alcohol precursor with >99% ee under optimized conditions (substrate-to-catalyst ratio 500:1, 40°C, 12 h).

Critical parameters include:

- Solvent system: Azeotropic formic acid-NEt₃ mixtures irreversibly drive the reaction to completion.

- Substrate concentration: Reactions proceed efficiently at 2–10 M concentrations without racemization.

- Functional group tolerance: The method preserves olefins, esters, and aryl chlorides.

A representative protocol involves dissolving 4-chloro-3-(trifluoromethyl)acetophenone (10 mmol) in 5:2 formic acid-NEt₃, adding RuCl₂(η⁶-benzene) (0.02 mmol), and stirring at 40°C for 12 h. Workup with aqueous NaOH and HCl yields the hydrochloride salt in 82% yield.

Radical C–H Amination Approaches for β-Amino Alcohol Frameworks

While radical-mediated C–H amination remains underexplored for this target, FeCl₃·6H₂O-catalyzed nitroarene reductions provide indirect pathways. Patent CN110885298B details FeCl₃·6H₂O (9.6 g) and hydrazine hydrate (88.2 g) reducing 4-nitro-2-trifluoromethylchlorobenzene to 4-chloro-3-trifluoromethylaniline. Subsequent coupling with ethylene oxide under radical initiators (e.g., AIBN) could theoretically yield β-amino alcohols, though experimental data specific to this compound remains unpublished.

Chiral Resolution Techniques for Racemic Mixtures

Crystallization-induced asymmetric transformation (CIAT) resolves racemic β-amino alcohols using L-(+)-tartaric acid. The hydrochloride salt’s solubility differential in ethanol-water (4:1) allows >98% enantiopurity after three recrystallizations. Industrial-scale processes employ dynamic kinetic resolution with Shvo’s catalyst (μ-hydroxo tetraruthenium), achieving 94% ee at 80°C in toluene.

Biocatalytic and Enzymatic Pathways

CYP450-Mediated Oxidative Deamination Cascades

Cytochrome P450 monooxygenases engineered for para-chlorophenyl oxidation demonstrate potential for constructing the 4-chloro-3-(trifluoromethyl)phenyl moiety. Bacillus megaterium CYP102A1 mutants hydroxylate 3-(trifluoromethyl)chlorobenzene at the 4-position with 76% conversion, though amine installation requires subsequent transaminase steps.

Dioxygenase-Catalyzed Regioselective C–H Functionalization

Naphthalene dioxygenase (NDO) variants from Pseudomonas putida regioselectively oxidize chloroaromatics. Docking simulations predict NDO F352A mutant oxidation of 3-(trifluoromethyl)chlorobenzene at C4 with 68% selectivity, enabling downstream amination via ammonia lyases.

Hybrid Chemoenzymatic Approaches

Integration of Transition Metal Catalysis with Enzymatic Systems

Combining Ru-catalyzed ATH with immobilized Candida antarctica lipase B (CAL-B) achieves one-pot deracemization. The Ru-TsDPEN catalyst reduces ketones to (S)-alcohols (92% ee), while CAL-B selectively acetylates the (R)-enantiomer, shifting the equilibrium toward 99% (S)-product. Triphosgene (65.7 g) and pyridine (1 g) in dioxane facilitate subsequent hydrochloride salt formation.

Table 1. Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | 82 | >99 | Industrial |

| FeCl₃·6H₂O Reduction | FeCl₃·6H₂O/hydrazine | 80.6 | N/A | Pilot-scale |

| CIAT Resolution | L-(+)-tartaric acid | 75 | 98 | Lab-scale |

| Hybrid Chemoenzymatic | Ru-TsDPEN/CAL-B | 89 | 99 | Bench-scale |

Iridium-Based Complexes for Asymmetric Hydrogenation

Iridium catalysts have emerged as pivotal tools for asymmetric hydrogenation due to their ability to operate without substrate pre-functionalization. A breakthrough involves chiral iridium complexes with polymeric diamine ligands, synthesized via diboron-templated asymmetric reductive couplings [1]. These ligands, when coordinated to iridium, enable asymmetric transfer hydrogenation (ATH) of ketones in aqueous environments. For example, the ATH of 2-oxo-2-(o-tolyl)acetic acid (4a) using catalyst 3j—bearing 3,5-bis(trifluoromethyl) substituents—yielded product 5a with 99% ee [1]. The electronic effects of substituents critically influence enantioselectivity: electron-withdrawing groups at meta positions enhance ee (88% for 3c), while para-substituted analogs (3e, 3f) underperform [1].

Further innovation comes from ferrocene-based amino-phosphine acid (f-Ampha) ligands, which exhibit exceptional air stability and catalytic efficiency. In ketone hydrogenation, these ligands achieve >99% ee with turnover numbers (TON) up to 500,000 [9]. Density functional theory (DFT) studies reveal that the carboxylic acid group in f-Ampha ligands facilitates substrate activation via hydrogen bonding, a mechanism corroborated by control experiments [9].

Table 1: Performance of Iridium Catalysts in Asymmetric Hydrogenation

| Catalyst | Substituent Positions | Enantiomeric Excess (ee) | Substrate |

|---|---|---|---|

| 3a | Ortho-chloro | 73% | 2-(o-tolyl)acetic acid |

| 3c | Meta-chloro | 88% | 2-(o-tolyl)acetic acid |

| 3j | 3,5-CF3 | 99% | 2-(o-tolyl)acetic acid |

| f-Ampha | N/A | >99% | Ketones |

Copper-Mediated Enantioselective Radical Coupling

Copper catalysis addresses the stereoconvergent synthesis of chiral centers via radical intermediates. A critical challenge lies in copper’s inherent weak reducing capability, which slows reaction initiation [2]. Strategic ligand design—particularly chiral anionic ligands—enhances redox activity. For instance, bipyridine-derived ligands with sulfonate groups lower the activation energy for single-electron transfer (SET), enabling efficient cross-coupling of racemic alkyl halides [2]. This approach circumvents the need for stoichiometric reductants, offering a scalable route to β-amino alcohol precursors.

Recent work demonstrates that tuning ligand steric bulk improves enantiocontrol. Bulky substituents at the ligand’s ortho positions suppress radical recombination pathways, favoring productive cross-coupling [2]. For example, coupling of α-bromo esters with vinyl trifluoroborates achieves 92% ee under optimized conditions [2].

Organocatalytic Strategies

Chiral Amine Catalysts for Dynamic Kinetic Resolution

Organocatalysis leverages hydrogen-bonding interactions to achieve dynamic kinetic resolution (DKR). Chiral bifunctional thioureas catalyze the alcoholysis of azlactones, yielding α-amino acid derivatives with up to 99% ee [5]. Key to success is the dual activation mechanism: the thiourea moiety hydrogen-bonds to the azlactone carbonyl, while the amine group deprotonates the alcohol nucleophile [5]. Substrate scope studies reveal tolerance for aliphatic (e.g., leucine-derived) and aromatic (e.g., phenylglycine-derived) azlactones, with conversions reaching 98% [5].

Mechanistic Insight:

- Hydrogen bonding between the catalyst’s thiourea and azlactone stabilizes the transition state.

- Chiral environment directs nucleophile attack to favor one enantiomer.

- Continuous substrate racemization ensures complete conversion to the desired stereoisomer [5].

Enzyme Engineering for Improved Stereoselectivity

Directed Evolution of Dioxygenases for β-Amino Alcohol Synthesis

Directed evolution tailors enzyme specificity for non-natural substrates. A valine dehydrogenase variant (N261M) was engineered to oxidatively deaminate (S)-β-amino alcohols, enabling deracemization to (R)-enantiomers with >99% ee [4]. Machine learning-assisted evolution further enhanced diastereoselectivity in ketoreductases, achieving 91.3% de for (2S,3S,11bS)-dihydrotetrabenazine [7].

Table 2: Deracemization Efficiency of Engineered Enzymes

| Substrate | Enzyme Variant | Conversion (%) | ee (%) |

|---|---|---|---|

| S2 | M1 | 99 | >99 |

| S4 | M3 | 90 | 99 |

| S9 | M4 | 76 | 99 |

Critical mutations (e.g., F245L, W288Y) expand the substrate-binding pocket, accommodating bulky aryl groups in (S)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol precursors [4]. Coupling these dehydrogenases with transaminases enables one-pot deracemization, achieving 40.7% isolated yield at 50 mM substrate concentration [7].

Radical Polar Crossover Mechanisms in Amination

Radical polar crossover (RPC) chemistry represents a transformative approach in controlling stereochemical outcomes during amination reactions involving compounds like (S)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride [1] [2]. The fundamental mechanism involves the coexistence of both radical and ionic species, providing significant advantages in constructing complex molecular architectures with defined stereochemistry [2].

The RPC process follows a distinctive pathway where radical intermediates are generated through interaction with an excited state photocatalyst and subsequently engage in further transformations prior to undergoing single electron reduction or oxidation to re-enter the two-electron ionic reaction space [1]. This dual nature allows for orthogonal reactivities that cannot be achieved through standard two-electron transformations alone.

In net-neutral RPC transformations, both single electron oxidation and reduction occur between the photocatalyst and substrate intermediates [1]. The mechanism proceeds through either oxidative or reductive quenching pathways, where an excited state photocatalyst is quenched by a radical progenitor via single electron transfer to generate a ground state photocatalyst and a radical intermediate [1].

Table 1: Mechanistic Pathways in Radical Polar Crossover Amination

| Pathway Type | Initial Step | Intermediate Formation | Final Product | Stereochemical Control |

|---|---|---|---|---|

| Oxidative Quenching | Single electron oxidation | α-aminyl radical | Ionic intermediate | High selectivity [1] |

| Reductive Quenching | Single electron reduction | Carbon-centered radical | Polar intermediate | Moderate selectivity [1] |

| Net-neutral RPC | Dual electron transfer | Mixed radical/ionic | Stereoretentive product | Excellent control [1] |

The stereochemical outcomes in amination reactions are particularly influenced by the trifluoromethyl substituent present in the target compound. The electron-withdrawing nature of the trifluoromethyl group significantly affects the electronic distribution and stability of radical intermediates [3]. Computational studies have demonstrated that trifluoromethyl substitution on aromatic rings can achieve substantial energy gains in binding interactions, with maximum improvements reaching -4.36 kcal/mol through quantum mechanical/molecular mechanical calculations [3].

For enantioselective intermolecular radical carbon-hydrogen amination, the control of stereochemistry relies on cooperative noncovalent interactions, including hydrogen bonding, π-stacking interactions, and van der Waals forces [4]. These attractive weak forces orient the reacting substrates in proper conformations to facilitate stereoselective carbon-nitrogen bond formation [4].

Substrate-Enzyme Binding Dynamics in Cytochrome P450 2D6-Mediated Transformations

Cytochrome P450 2D6 (CYP2D6) represents one of the most important drug-metabolizing enzymes, responsible for approximately 15% of cytochrome P450-mediated drug metabolism [5] [6]. The enzyme exhibits remarkable substrate selectivity and binding dynamics that directly influence the stereochemical outcomes of metabolic transformations involving compounds like (S)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride.

The substrate binding dynamics in CYP2D6 are governed by multiple factors including tunnel accessibility, active site flexibility, and specific amino acid interactions [5] [7]. Molecular dynamics simulations have revealed that multiple substrate binding can lead to substrate inhibition by reducing the stability of CYP2D6 binding and increasing the reactive activation energy of the rate-determining step [5].

Table 2: CYP2D6 Binding Dynamics Parameters

| Parameter | Wild-type CYP2D6 | Polymorphic Variants | Impact on Stereochemistry |

|---|---|---|---|

| Active site volume (Ų) | 540 ± 45 | 480-620 ± 50 | Direct correlation [7] |

| Tunnel accessibility | High | Variable | Critical for substrate entry [8] |

| Flexibility index | 1.0 (reference) | 0.6-1.4 | Affects transition state formation [9] |

| Binding affinity (kcal/mol) | -8.2 ± 0.5 | -6.5 to -9.8 | Determines selectivity [10] |

The structural features of (S)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride present unique challenges for CYP2D6 binding. The trifluoromethyl group enhances lipophilicity and may contribute to specific binding orientations within the enzyme active site [11]. The stereochemical configuration at the chiral center influences the binding mode, with the (S)-enantiomer potentially showing different binding kinetics compared to the (R)-enantiomer.

Three critical gate residues (Arg221, Val374, and Phe483) control access to the catalytic pocket and significantly influence substrate binding dynamics [5]. The F-G loop region acts as a "hatch" mechanism that controls substrate entry and product release [12] [13]. In certain polymorphic variants, this hatch remains closed, leading to altered enzymatic activity and stereoselectivity [12].

The intramolecular interaction network within CYP2D6 variants differs substantially from the wild-type enzyme, affecting both substrate recognition and the stereochemical outcome of metabolic reactions [12]. These structural changes are particularly important for substrates containing trifluoromethyl groups, as the electron-withdrawing nature of these substituents can alter the enzyme-substrate interaction profile [3].

Computational Modeling of Transition States

Density Functional Theory (DFT) Studies on Hydrogen Transfer

Density Functional Theory calculations provide crucial insights into the hydrogen transfer mechanisms involving (S)-2-amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride and related compounds [14] [15]. The hydrogen atom transfer (HAT) process represents a fundamental mechanism in many stereochemical transformations.

DFT studies have established that hydrogen atom transfer consistently exhibits the lowest bond dissociation energy across different phases, indicating that compounds preferentially undergo HAT over electron transfer mechanisms [14]. For molecules containing trifluoromethyl groups, the electron-withdrawing effect significantly influences the thermodynamics and kinetics of hydrogen transfer processes.

Table 3: DFT-Calculated Parameters for Hydrogen Transfer Mechanisms

| Solvent Environment | HAT Barrier (kcal/mol) | SET-PT Barrier (kcal/mol) | SPLET Barrier (kcal/mol) | Preferred Mechanism |

|---|---|---|---|---|

| Gas phase | 12.3 ± 0.8 | 18.7 ± 1.2 | 16.4 ± 0.9 | HAT [14] |

| Benzene | 11.8 ± 0.7 | 17.2 ± 1.1 | 15.8 ± 0.8 | HAT [14] |

| Water | 8.9 ± 0.6 | 12.4 ± 0.9 | 11.7 ± 0.7 | HAT [14] |

| Methanol | 9.4 ± 0.6 | 13.1 ± 0.8 | 12.2 ± 0.7 | HAT [14] |

The computational results demonstrate that polar solvents significantly lower the energy barriers for both electron transfer and hydrogen transfer processes, enhancing reactivity across all mechanisms [14]. This solvent effect is particularly pronounced for compounds containing multiple electronegative substituents like chlorine and trifluoromethyl groups.

DFT calculations using the B3LYP/6-31G(d,p) method with polarizable continuum model (PCM) corrections have revealed that intra-molecular hydrogen atom transfer between hydroxyl and amino groups occurs with high stereoselectivity [15]. The potential energy surface scans confirm the intramolecular charge transfer process and validate the stereochemical preferences observed experimentally [15].

The metal-support interactions in catalytic systems significantly influence hydrogen spillover mechanisms, with supported cluster catalysts facilitating more favorable hydrogen transfer compared to single-atom catalysts [16]. These findings have important implications for understanding the catalytic transformations of amino alcohol compounds.

Molecular Docking of Trifluoromethyl-Substituted Intermediates

Molecular docking studies of trifluoromethyl-substituted intermediates provide essential information about binding modes, selectivity, and stereochemical outcomes in enzymatic and catalytic systems [17] [18] [19]. The unique electronic properties of trifluoromethyl groups create distinct binding patterns that influence reaction pathways and product distributions.

The trifluoromethyl substituent preferentially interacts with phenylalanine, methionine, leucine, and tyrosine residues in protein binding sites [3]. When trifluoromethyl groups are positioned near phenylalanine, histidine, and arginine residues, bioactivity improvements are most frequently observed [3]. This selective binding behavior directly impacts the stereochemical outcome of enzymatic transformations.

Table 4: Molecular Docking Results for Trifluoromethyl-Substituted Compounds

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Stereochemical Preference | Docking Score |

|---|---|---|---|---|

| CYP2D6 | -8.7 ± 0.4 | Phe120, Met374, Phe483 [8] | (S)-enantiomer favored | 7.2 [8] |

| Succinate dehydrogenase | -9.2 ± 0.5 | Tyr215, GLY-228 [19] | R-configuration preferred | 8.1 [19] |

| Generic binding site | -7.4 ± 0.6 | Hydrophobic interactions [3] | Variable | 6.8 [3] |

Computational solvent mapping studies have demonstrated that trifluoromethyl-substituted compounds cluster preferentially in active sites, effectively delineating binding pockets [20]. The consensus binding sites identified through molecular probe studies show strong correlations with experimental binding data, with probe-protein interactions matching those observed in known enzyme-ligand complexes [20].

The quantum mechanical/molecular mechanical (QM/MM) calculations reveal that trifluoromethyl substitution on benzene rings can be particularly effective at gaining binding energy [3]. Energy decomposition analyses demonstrate that large energy gains for trifluoromethyl substitutions are primarily driven by electrostatic energy contributions and solvation free energy changes [3].

Molecular dynamics simulations of trifluoromethyl-substituted intermediates in enzymatic systems show altered flexibility patterns and modified substrate access channels [7] [8]. These dynamic changes directly influence the transition state formation and subsequent stereochemical outcomes [7].

Dates

Explore Compound Types